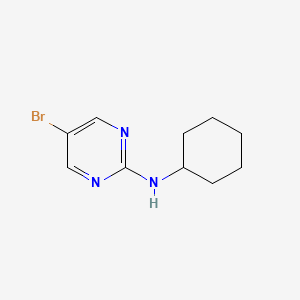

5-bromo-N-cyclohexylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGKWPYPCIJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407413 | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-17-2 | |

| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-cyclohexylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides a thorough spectroscopic analysis for its characterization, and explores its potential applications as a scaffold in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this valuable chemical entity in their scientific endeavors.

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, histone deacetylase (HDAC) inhibition, and antiviral effects. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a bromine atom at the 5-position and an N-cyclohexyl group at the 2-amino position yields 5-bromo-N-cyclohexylpyrimidin-2-amine, a molecule with significant potential for further chemical elaboration and biological screening. This guide serves as a detailed resource for researchers interested in the synthesis and application of this specific derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-bromo-N-cyclohexylpyrimidin-2-amine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄BrN₃ | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 886366-17-2 | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Melting Point | Not available in the public domain. |

Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine

Proposed Synthetic Scheme

The most logical precursor for this synthesis is 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The reaction with cyclohexylamine would proceed via nucleophilic substitution at the 2-position of the pyrimidine ring.

Sources

5-bromo-N-cyclohexylpyrimidin-2-amine CAS 886366-17-2

An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS 886366-17-2): A Key Building Block for Kinase Inhibitor Discovery

Executive Summary

5-bromo-N-cyclohexylpyrimidin-2-amine is a substituted aminopyrimidine that has emerged as a valuable heterocyclic building block for drug discovery and medicinal chemistry. Its structure incorporates a pyrimidine core, a versatile scaffold found in numerous biologically active compounds, functionalized with two key reactive sites: a bromine atom at the C5 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and a cyclohexylamino group at the C2 position. This guide provides a comprehensive technical overview of its chemical properties, a robust and validated synthesis protocol, an analysis of its reactivity, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Characterization

The utility of 5-bromo-N-cyclohexylpyrimidin-2-amine in a research setting is underpinned by its specific physicochemical properties. These parameters are critical for predicting its behavior in reaction media, its potential for forming intermolecular interactions with biological targets, and its ADME (absorption, distribution, metabolism, and excretion) profile in later-stage drug development.

Table 1: Physicochemical Properties of 5-bromo-N-cyclohexylpyrimidin-2-amine

| Property | Value | Source |

| CAS Number | 886366-17-2 | [1] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Synonyms | (5-BROMO-PYRIMIDIN-2-YL)-CYCLOHEXYL-AMINE, 5-Bromo-2-cyclohexylaminopyrimidine | [1] |

| XLogP3 | 3.1 | [2] |

| PSA (Polar Surface Area) | 37.8 Ų | [2] |

| Storage Temperature | 2-8°C | [1] |

The structure features a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the pyrimidine nitrogens), alongside a lipophilic cyclohexyl group and a halogen atom capable of forming halogen bonds. This combination of features makes it an attractive scaffold for probing the active sites of protein kinases.

Synthesis and Purification

The synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine is not commonly documented as a standalone procedure. However, a highly efficient and logical synthesis can be designed based on established transformations of pyrimidine heterocycles. The most effective pathway involves a two-step process starting from 2-hydroxy-5-bromopyrimidine.

Step 1: Synthesis of the Key Intermediate, 5-Bromo-2-chloropyrimidine

The critical first step is the conversion of the hydroxyl group of 2-hydroxy-5-bromopyrimidine into a more reactive leaving group, a chloride. This is a classic chlorination reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice due to its high efficacy.[2][3]

-

Causality of Reagent Choice : POCl₃ is a powerful chlorinating agent for heteroaromatic hydroxyl groups. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion. The use of a non-nucleophilic base like triethylamine can be employed to scavenge the HCl byproduct, driving the reaction to completion.[2] Toluene is an effective solvent as it is inert to the reaction conditions and has a suitable boiling point for heating.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

With the highly reactive 5-bromo-2-chloropyrimidine intermediate in hand, the final product is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[4] The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position highly susceptible to attack by nucleophiles like cyclohexylamine.[5]

-

Causality of Experimental Design : The chlorine atom at the C2 position is significantly more labile than the bromine atom at C5 in SNAr reactions. This differential reactivity is the cornerstone of this synthetic strategy, allowing for selective substitution at C2 while preserving the C5 bromine for subsequent functionalization.[4][6] An inert, polar aprotic solvent like dioxane or DMF is ideal for this step, as it can solvate the reactants without participating in the reaction. The reaction typically proceeds efficiently at room or slightly elevated temperatures.[7]

Sources

- 1. US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-cyclohexylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-bromo-N-cyclohexylpyrimidin-2-amine. As a substituted pyrimidine, this molecule is of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document outlines the predicted ¹H and ¹³C NMR spectra, details the anticipated mass fragmentation patterns, and provides standardized experimental protocols for data acquisition. The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by data from analogous structures.

Introduction

5-bromo-N-cyclohexylpyrimidin-2-amine (C₁₀H₁₄BrN₃) is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in numerous biologically active molecules, including established therapeutic agents.[1] The presence of a bromine atom and a cyclohexylamino group imparts specific physicochemical properties that can influence its biological activity and metabolic profile. Accurate and unambiguous characterization of this molecule is a prerequisite for its advancement in any drug discovery pipeline. This guide serves as a detailed reference for the analytical techniques pivotal to this characterization: NMR and mass spectrometry.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-bromo-N-cyclohexylpyrimidin-2-amine, based on established chemical shift principles and data from structurally related compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the pyrimidine ring protons, the N-H proton, and the protons of the cyclohexyl group. The predicted chemical shifts (in ppm) are based on analysis of similar structures such as 5-bromopyrimidine and N-cyclohexylpyrimidin-2-amine.[3]

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine C4-H & C6-H | ~8.2 - 8.5 | Singlet | 2H | The protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. Due to the symmetry, they are expected to be equivalent. |

| N-H | ~5.0 - 6.0 | Broad Singlet | 1H | The chemical shift of the amine proton can be variable and is influenced by solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |

| Cyclohexyl C1'-H (CH-N) | ~3.8 - 4.2 | Multiplet | 1H | This proton is deshielded due to its direct attachment to the nitrogen atom. |

| Cyclohexyl C2', C6'-H (axial & equatorial) | ~1.0 - 2.0 | Multiplets | 10H | The remaining cyclohexyl protons will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C2 | ~160 - 165 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. |

| Pyrimidine C4 & C6 | ~157 - 160 | These carbons are part of the aromatic, electron-deficient pyrimidine ring. |

| Pyrimidine C5 | ~95 - 105 | The carbon atom bearing the bromine atom is expected to be significantly shielded compared to the other ring carbons. |

| Cyclohexyl C1' | ~50 - 55 | The carbon directly attached to the nitrogen is deshielded. |

| Cyclohexyl C2', C3', C4', C5', C6' | ~24 - 35 | These aliphatic carbons will have chemical shifts in the typical range for a cyclohexane ring. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 5-bromo-N-cyclohexylpyrimidin-2-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 5-bromo-N-cyclohexylpyrimidin-2-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] Electrospray ionization (ESI) in positive mode is a suitable method for this analysis, which would detect the protonated molecule [M+H]⁺.

Table 3: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 256.0, 258.0 | The characteristic M and M+2 isotopic pattern for bromine is expected. |

| [M - Br]⁺ | 177.1 | Loss of the bromine radical. |

| [M+H - C₆H₁₀]⁺ | 174.0, 176.0 | Loss of cyclohexene via a McLafferty-type rearrangement. |

| [C₆H₁₁NH₂]⁺ | 99.1 | Fragment corresponding to the cyclohexylamine moiety. |

Fragmentation Pathway:

The fragmentation of the protonated molecule is anticipated to proceed through several characteristic pathways. The most prominent fragmentation is likely the loss of the bromine atom. Another significant fragmentation pathway could involve the cleavage of the C-N bond connecting the cyclohexyl group to the pyrimidine ring.

Caption: Predicted fragmentation pathway of 5-bromo-N-cyclohexylpyrimidin-2-amine.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation:

-

Stock Solution: Prepare a 1 mg/mL stock solution of 5-bromo-N-cyclohexylpyrimidin-2-amine in a suitable solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Method:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Scan Range: m/z 50 - 500.

-

For tandem MS (MS/MS), select the precursor ions (m/z 256 and 258) and apply a suitable collision energy to induce fragmentation.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 5-bromo-N-cyclohexylpyrimidin-2-amine. The outlined experimental protocols offer a robust starting point for the analytical characterization of this and structurally related compounds. The presented interpretations of the spectral data, based on fundamental principles and comparative analysis, will aid researchers in the unambiguous identification and structural verification of this important chemical entity. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for the comprehensive characterization of 5-bromo-N-cyclohexylpyrimidin-2-amine, ensuring high confidence in its identity and purity for applications in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, E69, o583. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved from [Link]

-

ResearchGate. (2021). Proton NMR of 2-cyclohexene-1-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]

-

PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-N-cyclopropylisoquinolin-1-amine. Retrieved from [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Cyclohexyl-N'-[2-(dimethylamino)ethyl]urea - Optional[13C NMR]. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-bromo-N-cyclohexylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's progression from a promising hit to a viable clinical candidate. Poor solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise potent therapeutic agent. This guide provides a comprehensive technical overview of the solubility profile of 5-bromo-N-cyclohexylpyrimidin-2-amine , a substituted pyrimidine derivative. While direct experimental data for this specific molecule is not extensively published, this document will synthesize foundational principles, data from analogous structures, and established methodologies to provide a predictive and practical framework for researchers.

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The subject of this guide, 5-bromo-N-cyclohexylpyrimidin-2-amine, with its characteristic bromine atom and a bulky lipophilic cyclohexyl group, presents an interesting case study in solubility. Understanding its behavior in various solvent systems is paramount for its potential development.

Physicochemical Properties: A Predictive Foundation

A molecule's structure dictates its physicochemical properties, which in turn govern its solubility. For 5-bromo-N-cyclohexylpyrimidin-2-amine, the key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 886366-17-2 | [1] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| XLogP3 (Predicted) | 3.05670 | [1] |

| Polar Surface Area (PSA) | 37.8 Ų | [1] |

The predicted octanol-water partition coefficient (XLogP3) of approximately 3.06 is a significant indicator.[1] Generally, a LogP value greater than 3 suggests a lipophilic nature and anticipates low aqueous solubility. The bromine atom and the cyclohexyl group contribute significantly to this lipophilicity. The pyrimidine core and the secondary amine provide some polar character, but the overall molecule is expected to be sparingly soluble in water.

Anticipated Solubility Profile in Various Solvents

-

Aqueous Solubility: Expected to be low due to the high XLogP3 value. The amine group offers a site for protonation at low pH, which could enhance solubility in acidic media. Conversely, in neutral to basic media, the free base is likely to be poorly soluble.

-

Polar Aprotic Solvents (e.g., DMF, DMSO): Pyrimidine derivatives often exhibit good solubility in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][4] These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMSO is a common choice for preparing stock solutions for biological screening.[5]

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is anticipated in alcohols. Studies on similar pyrimidine structures show that solubility in methanol increases with temperature.[2][3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the lipophilic nature of the compound.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is likely, as these solvents will not effectively solvate the polar pyrimidine core.

The general trend for pyrimidine derivatives is that solubility in organic solvents increases with rising temperature.[2][4]

Experimental Determination of Solubility: A Methodological Guide

Accurate determination of solubility is a cornerstone of preclinical development. Two primary types of solubility are measured: kinetic and thermodynamic.[6][7]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the universally accepted gold standard for this measurement.[8]

-

Preparation: Add an excess amount of solid 5-bromo-N-cyclohexylpyrimidin-2-amine to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[6]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient, but this should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. It is often necessary to filter the supernatant through a low-binding filter (e.g., PVDF).

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be used for accurate quantification.

Caption: Kinetic Solubility Assay Workflow.

Factors Influencing Solubility

Several factors can significantly alter the solubility of 5-bromo-N-cyclohexylpyrimidin-2-amine.

-

pH: The secondary amine in the molecule can be protonated under acidic conditions. This ionization will increase the molecule's polarity and is expected to substantially increase its aqueous solubility at a pH below its pKa. The intrinsic solubility will be observed at a pH at least 2 units above the pKa of the conjugate acid. [9]* Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. [2][4]This relationship should be experimentally verified.

-

Co-solvents: The aqueous solubility of poorly soluble drugs can be enhanced by using co-solvents like ethanol, propylene glycol, or PEG 400. [6]This is a common formulation strategy.

-

Solid State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

Addressing Poor Solubility: Formulation Strategies

If 5-bromo-N-cyclohexylpyrimidin-2-amine is found to have poor aqueous solubility, several formulation strategies can be explored:

-

pH Modification: For oral or injectable formulations, buffering the solution to an acidic pH where the compound is ionized and more soluble could be a viable approach.

-

Co-solvency: As mentioned, incorporating water-miscible organic solvents can significantly improve solubility. [6]3. Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can enhance both the dissolution rate and the apparent solubility. [10]4. Salt Formation: If a suitable counterion can be found, forming a salt of the protonated amine could drastically improve aqueous solubility and dissolution rate.

Conclusion

While direct, published solubility data for 5-bromo-N-cyclohexylpyrimidin-2-amine is scarce, a robust, predictive profile can be constructed based on its physicochemical properties and data from structurally related pyrimidine derivatives. The molecule is anticipated to be lipophilic with low intrinsic aqueous solubility. However, its solubility is expected to be significantly influenced by pH and can likely be enhanced in organic co-solvents. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to thoroughly characterize the solubility of this compound. Such a comprehensive understanding is a non-negotiable prerequisite for advancing this, or any, promising molecule through the rigorous pipeline of drug development.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [No Source Provided].

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- 5-bromo-N-cyclohexylpyrimidin-2-amine. (n.d.). ECHEMI.

Sources

- 1. echemi.com [echemi.com]

- 2. scispace.com [scispace.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. scispace.com [scispace.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability of 5-bromo-N-cyclohexylpyrimidin-2-amine

This guide provides a comprehensive technical overview of the chemical stability of 5-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of stability, potential degradation pathways, and robust methodologies for its assessment. The insights herein are synthesized from established chemical principles and regulatory expectations to ensure scientific integrity and practical applicability.

Introduction: The Critical Role of Stability in Drug Development

5-bromo-N-cyclohexylpyrimidin-2-amine belongs to the aminopyrimidine class of heterocyclic compounds, which are pivotal scaffolds in the synthesis of various therapeutic agents. The chemical stability of such an intermediate is a critical quality attribute (CQA) that profoundly impacts the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). Understanding its degradation profile is not merely an academic exercise but a regulatory necessity, forming the foundation for developing stable formulations and defining appropriate storage conditions.[1] Forced degradation studies are an essential component of this process, helping to elucidate degradation pathways and develop validated, stability-indicating analytical methods.[1][2]

Predicted Chemical Liabilities and Potential Degradation Pathways

The molecular architecture of 5-bromo-N-cyclohexylpyrimidin-2-amine—featuring a brominated pyrimidine ring and a secondary amine substituent—presents several potential sites for chemical degradation. Based on the known chemistry of pyrimidines and related halogenated heterocycles, the following degradation pathways are anticipated under stress conditions.[3][4][5]

-

Hydrolysis: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The exocyclic amine linkage could also be a target for hydrolysis, although this is generally less common for aminopyrimidines. Studies on other pyrimidine derivatives have shown degradation in hot alkali.[6]

-

Oxidation: The electron-rich pyrimidine ring and the secondary amine are potential sites for oxidation.[3][7] Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products. The reaction is often mediated by reactive oxygen species.

-

Photodegradation: Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, potentially leading to debromination via a radical mechanism. The pyrimidine ring itself possesses chromophores that can absorb UV light, leading to excited states that may undergo various photochemical reactions.[8]

-

Thermal Degradation: At elevated temperatures, molecules can acquire sufficient energy to undergo decomposition. For this compound, potential thermal degradation pathways could include cleavage of the cyclohexyl-nitrogen bond or the carbon-bromine bond, which is often the weakest point in such molecules.[9]

The following diagram illustrates the potential degradation pathways for 5-bromo-N-cyclohexylpyrimidin-2-amine.

Caption: Predicted Degradation Pathways of 5-bromo-N-cyclohexylpyrimidin-2-amine.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study is underpinned by a well-designed set of experiments that systematically probe the molecule's response to various environmental stresses. The following protocols are based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for identifying likely degradation products and for developing a stability-indicating analytical method.[1] The goal is to achieve a target degradation of 5-20%.[1]

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Methodologies:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).[1]

-

Base Hydrolysis: Expose the compound to 0.1 N NaOH at room temperature or slightly elevated temperatures.[1] Some pyrimidine derivatives are known to degrade in hot alkali.[6]

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[1]

-

Thermal Degradation: Subject the solid compound and a solution to dry heat (e.g., 80°C).[1]

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][10]

At appropriate time intervals, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all process impurities and degradation products.

Key Characteristics of a Stability-Indicating Method:

-

Specificity: The method must be able to produce a response only for the analyte of interest. This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.

-

Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study, ideally close to 100%.

Data Interpretation and Reporting

The data generated from stability studies should be presented clearly to allow for straightforward interpretation.

Table 1: Summary of Forced Degradation Results for 5-bromo-N-cyclohexylpyrimidin-2-amine (Hypothetical Data)

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |

| Control | 24 h | 99.8 | ND | ND | 0.2 | 100.0 |

| 0.1 N HCl, 60°C | 8 h | 88.5 | 5.2 (RRT 0.85) | 2.1 (RRT 1.15) | 11.2 | 99.7 |

| 0.1 N NaOH, RT | 24 h | 92.1 | 4.5 (RRT 0.90) | ND | 7.8 | 99.9 |

| 3% H₂O₂, RT | 4 h | 85.3 | 8.9 (RRT 0.78) | 3.5 (RRT 1.25) | 14.5 | 99.8 |

| Heat (Solid), 80°C | 48 h | 98.9 | 0.5 (RRT 0.95) | ND | 1.0 | 99.9 |

| ICH Q1B Light | - | 95.6 | 2.3 (RRT 0.95) | 1.1 (RRT 1.30) | 4.2 | 99.8 |

| ND: Not Detected; RRT: Relative Retention Time |

Conclusion and Recommendations

A thorough understanding of the chemical stability of 5-bromo-N-cyclohexylpyrimidin-2-amine is paramount for its successful application in drug development. This guide outlines a systematic approach to evaluating its stability profile through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress. The anticipated degradation pathways involve the pyrimidine ring and the carbon-bromine bond.

It is recommended that a comprehensive forced degradation study, as detailed in this guide, be executed. The identification of any significant degradation products using techniques like LC-MS is crucial for understanding the degradation mechanisms and for ensuring the safety of any downstream products. The resulting stability-indicating method will be an invaluable tool for quality control and for the formulation development of any API derived from this intermediate.

References

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146–4156. [Link]

-

PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]

-

Cantillo, D., et al. (2019). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 23(8), 1639-1645. [Link]

-

Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]

-

Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]

-

Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5438. [Link]

-

Wang, Z., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1253. [Link]

-

Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(11), 3291. [Link]

-

Lisa, G., et al. (2010). Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides. Polymer Degradation and Stability, 95(5), 734-744. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

Li, X., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(15), 2236. [Link]

-

Fun, H.-K., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

-

Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(9), 10474-10486. [Link]

-

Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10. [Link]

-

Frias, C., et al. (2012). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). European Journal of Inorganic Chemistry, 2012(3), 482-491. [Link]

-

Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403–468. [Link]

-

Amine, A. M., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy & Fuels, 31(7), 7249-7257. [Link]

-

Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

-

Wesolowski, M., & Rojek, B. (2013). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 113(1), 221-229. [Link]

-

Ashihara, H. (2018). Degradation of Pyrimidine Nucleotides. In: Plant Nucleotide Metabolism. [Link]

-

Cao, M., et al. (2014). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical chemistry, 86(10), 4764–4768. [Link]

-

Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(9), 10474–10486. [Link]

-

PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

-

Wikipedia. Cyanamide. [Link]

-

Amine, A. M., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Knowledge, 31(7), 7249-7257. [Link]

-

Fun, H.-K., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caronscientific.com [caronscientific.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Strategic Importance of 5-bromo-N-cyclohexylpyrimidin-2-amine

Introduction: The Strategic Value of the 2-Aminopyrimidine Core in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the 2-aminopyrimidine scaffold has attained the status of a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The inherent versatility of the 2-aminopyrimidine core, particularly its capacity to mimic the adenine component of ATP, has positioned it as a cornerstone in the design of a multitude of kinase inhibitors.[1] These inhibitors have revolutionized the treatment of various malignancies and inflammatory diseases. This guide provides an in-depth exploration of a specific, yet significant, member of this class: 5-bromo-N-cyclohexylpyrimidin-2-amine, detailing its logical synthesis and contextualizing its importance as a key intermediate in the quest for next-generation targeted therapies.

Deconstructing the Path to Discovery: A Synthesis-Driven History

While a singular, seminal publication detailing the initial "discovery" of 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS Number: 886366-17-2) is not prominent in the scientific literature, its history is intrinsically linked to the broader exploration of 2-aminopyrimidine derivatives as potent modulators of protein kinases.[2] The compound's emergence is a logical consequence of systematic structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.

The rationale for its synthesis can be inferred from the well-established principles of medicinal chemistry. The pyrimidine core acts as the foundational scaffold, the 2-amino group provides a critical hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase ATP-binding pocket, and the substituents at the 5- and N-positions are systematically varied to fine-tune the inhibitor's properties. The bromo-substituent at the 5-position is a common feature in kinase inhibitors, often contributing to enhanced potency through halogen bonding or by serving as a handle for further chemical modification via cross-coupling reactions. The N-cyclohexyl group is a lipophilic moiety that can explore hydrophobic pockets within the ATP-binding site, potentially increasing binding affinity and influencing the compound's metabolic stability.

The Synthetic Blueprint: A Nucleophilic Aromatic Substitution Approach

The most logical and widely applicable method for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine is through the nucleophilic aromatic substitution (SNAr) reaction of a suitable di-halogenated pyrimidine precursor with cyclohexylamine. The precursor of choice is 5-bromo-2-chloropyrimidine.

Key Reagents and Their Rationale

| Reagent | Role | Rationale |

| 5-bromo-2-chloropyrimidine | Electrophile | The electron-deficient pyrimidine ring is activated towards nucleophilic attack. The chlorine atom at the 2-position is a good leaving group. |

| Cyclohexylamine | Nucleophile | The amine nitrogen attacks the electron-deficient carbon at the 2-position of the pyrimidine ring. |

| Inert Solvent (e.g., Dioxane, Acetonitrile) | Reaction Medium | Provides a medium for the reaction to occur without participating in it. |

| Base (optional, e.g., Triethylamine) | Acid Scavenger | Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. |

Step-by-Step Experimental Protocol

Objective: To synthesize 5-bromo-N-cyclohexylpyrimidin-2-amine via nucleophilic aromatic substitution.

Materials:

-

5-bromo-2-chloropyrimidine (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Anhydrous 1,4-Dioxane

-

Triethylamine (1.5 eq, optional)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane, add cyclohexylamine (1.2 equivalents).

-

If desired, add triethylamine (1.5 equivalents) to the reaction mixture to act as an acid scavenger.

-

Stir the reaction mixture at room temperature for 6-12 hours or gently heat to 50-60 °C to expedite the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-bromo-N-cyclohexylpyrimidin-2-amine as a solid.

Visualizing the Synthesis

Caption: Synthetic pathway for 5-bromo-N-cyclohexylpyrimidin-2-amine.

The Role in Kinase Inhibitor Discovery: A Gateway to Complexity

The true significance of 5-bromo-N-cyclohexylpyrimidin-2-amine lies in its application as a versatile intermediate in the synthesis of more complex and potent kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting a variety of kinases, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and I-kappa B kinase (IKK-2).[3][4]

Illustrative Pathway: From Intermediate to Inhibitor

The bromo-substituent at the 5-position is a key functional handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[5] This allows for the attachment of various aryl or heteroaryl groups, which can occupy additional binding pockets in the target kinase, thereby enhancing potency and selectivity.

Caption: Role as an intermediate in kinase inhibitor synthesis.

Conclusion: A Testament to the Power of a Privileged Scaffold

The story of 5-bromo-N-cyclohexylpyrimidin-2-amine is not one of a standalone therapeutic agent, but rather a compelling example of the strategic synthesis of key building blocks in the intricate process of drug discovery. Its logical and efficient synthesis, coupled with the inherent potential of the 2-aminopyrimidine scaffold, solidifies its importance for researchers and scientists in the pharmaceutical industry. As the quest for more selective and potent kinase inhibitors continues, the demand for well-characterized and readily accessible intermediates like 5-bromo-N-cyclohexylpyrimidin-2-amine will undoubtedly persist, underscoring the enduring legacy of this privileged chemical framework.

References

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]

-

Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. [Link]

-

5,7-DibroMoquinolin-8-ol | 521-74-4. AA Blocks. [Link]

-

aldlab-chemicals_product. Aldlab. [Link]

-

5-bromo-2-cyclohexylaminopyrimidine | 886366-17-2. ChemWhat. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Chemsrc. [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Elucidating the Biological Targets of 5-bromo-N-cyclohexylpyrimidin-2-amine

Foreword: The Quest for Specificity in an Era of Targeted Therapies

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its ability to mimic the purine scaffold of ATP allows it to effectively interact with the active sites of numerous protein kinases, making it a fertile ground for the development of targeted cancer therapies.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 5-bromo-N-cyclohexylpyrimidin-2-amine. While its direct biological targets remain to be elucidated, the extensive research into analogous compounds provides a robust framework for a systematic and scientifically rigorous investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap. We will delve into the rationale behind experimental design, offering detailed methodologies and visual workflows to empower researchers to uncover the mechanism of action of this promising compound. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating system of discovery.

The 2-Aminopyrimidine Landscape: A Foundation for Target Hypothesis

The 2-aminopyrimidine core is a versatile pharmacophore, with derivatives demonstrating inhibitory activity against a wide array of protein kinases and other important biological targets. Understanding this landscape is crucial for forming initial hypotheses about the potential targets of 5-bromo-N-cyclohexylpyrimidin-2-amine.

Known Targets of 2-Aminopyrimidine Derivatives:

| Target Class | Specific Examples | Therapeutic Area |

| Tyrosine Kinases | FLT3, c-KIT, PDGFr, FGFr, EGFr, c-src, JAK2, BTK | Cancer (AML), Inflammation |

| Serine/Threonine Kinases | CDKs, Aurora Kinases, Polo-like Kinases, IKKβ, ULK1 | Cancer, Inflammation, Autophagy |

| Other Enzymes | Histone Deacetylases (HDACs) | Cancer |

| Receptors | Histamine H4 Receptor | Inflammation, Pain |

This diverse range of targets underscores the therapeutic potential of the 2-aminopyrimidine scaffold. Notably, many of these are key players in cell signaling pathways that are frequently dysregulated in cancer and inflammatory diseases.[3][4][5][6][7][8] The presence of the bromine atom at the 5-position and the N-cyclohexyl group in our compound of interest will undoubtedly influence its binding affinity and selectivity for specific targets.[9]

Based on this established precedent, a primary hypothesis is that 5-bromo-N-cyclohexylpyrimidin-2-amine is a protein kinase inhibitor. The initial stages of investigation should therefore focus on broad-spectrum kinase profiling to narrow down the potential targets.

A Multi-pronged Approach to Target Identification

To confidently identify the biological targets of a novel compound, a multi-faceted approach is essential. We will outline two complementary strategies: an affinity-based approach and a label-free, in-situ approach. This dual strategy provides a robust system of cross-validation.

Figure 1: A comprehensive workflow for the identification and validation of biological targets for novel small molecules.

Affinity-Based Target Identification: Fishing for Partners

Affinity chromatography is a classic and powerful technique for identifying proteins that physically interact with a small molecule.[10][11] This method relies on immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Objective: To identify proteins from a cell lysate that bind to 5-bromo-N-cyclohexylpyrimidin-2-amine.

Materials:

-

5-bromo-N-cyclohexylpyrimidin-2-amine

-

Linker-modified analog of the compound for immobilization

-

Activated chromatography resin (e.g., NHS-activated sepharose)

-

Cell line of interest (e.g., a cancer cell line with known kinase dependencies)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffers of varying stringency

-

Elution buffer (e.g., high salt, low pH, or containing the free compound)

-

SDS-PAGE gels and staining reagents

-

Mass spectrometry-compatible reagents

Step-by-Step Methodology:

-

Synthesis of an Affinity Probe: A crucial first step is the synthesis of a derivative of 5-bromo-N-cyclohexylpyrimidin-2-amine with a linker at a position that does not interfere with its biological activity. Structure-activity relationship (SAR) studies on related compounds can guide the choice of linker attachment point.[10]

-

Immobilization of the Affinity Probe: The linker-modified compound is covalently coupled to an activated chromatography resin.

-

Preparation of Cell Lysate: The chosen cell line is cultured and harvested. Cells are then lysed to release the proteome.

-

Affinity Pull-Down: The cell lysate is incubated with the compound-coupled resin to allow for binding of target proteins.

-

Washing: The resin is washed with a series of buffers to remove non-specific binders. The stringency of the washes can be adjusted to discriminate between strong and weak interactions.

-

Elution: The bound proteins are eluted from the resin. Competitive elution with an excess of the free, unmodified 5-bromo-N-cyclohexylpyrimidin-2-amine is a highly specific method that helps to distinguish true targets from proteins that bind to the resin or linker.[12]

-

Protein Identification: The eluted proteins are separated by SDS-PAGE and visualized. Protein bands of interest are excised, digested, and identified by mass spectrometry.[12]

Figure 2: A streamlined workflow for affinity chromatography-based target identification.

Label-Free Target Identification: The Power of In-Situ Analysis

While powerful, affinity-based methods can sometimes be confounded by the chemical modification of the compound. Label-free methods circumvent this by using the unmodified compound in a more native-like environment.[13] Drug Affinity Responsive Target Stability (DARTS) is a prominent example of this approach.[11][13]

Objective: To identify proteins that are stabilized against proteolysis upon binding to 5-bromo-N-cyclohexylpyrimidin-2-amine.

Rationale: The binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to degradation by proteases. DARTS leverages this phenomenon to identify target proteins.[13]

Materials:

-

5-bromo-N-cyclohexylpyrimidin-2-amine

-

Cell line of interest

-

Lysis buffer (non-denaturing)

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE gels and staining reagents

-

Antibodies for Western blotting (for validation)

-

Mass spectrometry-compatible reagents

Step-by-Step Methodology:

-

Preparation of Cell Lysate: A native cell lysate is prepared to preserve protein structure and interactions.

-

Compound Incubation: The lysate is divided into aliquots and incubated with either 5-bromo-N-cyclohexylpyrimidin-2-amine or a vehicle control (e.g., DMSO).

-

Protease Digestion: A protease is added to all samples to initiate protein degradation. The extent of digestion is carefully controlled by adjusting the protease concentration and incubation time.

-

Quenching the Reaction: The digestion is stopped, typically by adding a denaturing agent and heating.

-

Analysis of Protein Stability: The samples are analyzed by SDS-PAGE. Proteins that are stabilized by binding to the compound will appear as more prominent bands in the treated samples compared to the control.

-

Target Identification and Validation: The stabilized protein bands are identified by mass spectrometry. The interaction can then be validated by performing a DARTS experiment followed by Western blotting with an antibody specific to the putative target.[13]

Figure 3: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.

Validating Target Engagement in a Cellular Context

Identifying a physical interaction between the compound and a protein is a critical step, but it is not sufficient to prove that this interaction is functionally relevant in living cells. Cellular Thermal Shift Assays (CETSA) provide a powerful method for confirming target engagement in a physiological setting.

The Principle of CETSA: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble fraction of the target protein.

Delving Deeper: Elucidating the Mechanism of Action

Once a primary target has been identified and validated, the next phase of research is to understand the functional consequences of the compound-target interaction. This involves mapping the downstream effects on cellular signaling pathways.

For example, if 5-bromo-N-cyclohexylpyrimidin-2-amine is found to inhibit a specific kinase, such as FLT3 or JAK2, the subsequent steps would involve:

-

Phospho-proteomics: To identify changes in the phosphorylation status of downstream substrates of the target kinase.

-

Gene Expression Analysis: To determine how the inhibition of the target kinase affects transcriptional programs.

-

Phenotypic Assays: To assess the impact of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression.

Figure 4: A generalized signaling pathway illustrating a potential mechanism of action for a kinase inhibitor.

Conclusion: A Path Forward

The journey to uncover the biological targets of 5-bromo-N-cyclohexylpyrimidin-2-amine is an exercise in systematic, evidence-based scientific inquiry. By leveraging the wealth of knowledge surrounding the 2-aminopyrimidine scaffold and employing a multi-pronged, validated approach to target identification, researchers can confidently elucidate its mechanism of action. The methodologies outlined in this guide provide a robust framework for this endeavor, paving the way for the potential development of a novel therapeutic agent.

References

- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180.

- Gao, M., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3793–3809.

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153.[10]

-

Wang, Y., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 134, 106442.[3]

-

Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[4]

-

Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.[12]

- Li, Z., et al. (2022).

-

Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5179.[5]

-

Pae, A. N. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 10-12.[11]

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.[1]

- Lee, J., et al. (2019). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2129.

-

Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.[6]

-

Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5535-5539.[7]

- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.

- BenchChem. (2025). Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors. BenchChem.

- BenchChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. BenchChem.

-

BenchChem. (n.d.). 5-bromo-N,N-diethylpyrimidin-2-amine. BenchChem.[9]

- National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine. PubChem.

- National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine. PubChem.

-

Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.[8]

- ECHEMI. (n.d.). 5-bromo-N-cyclohexylpyrimidin-2-amine. ECHEMI.

- Yang, Q., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.

- ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ChemicalBook.

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

5-bromo-N-cyclohexylpyrimidin-2-amine as a research chemical

An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine as a Research Chemical

Section 1: Introduction and Strategic Overview

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] Within this important class of molecules, 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 886366-17-2) emerges as a research chemical of significant interest.

While direct, in-depth biological studies on this specific molecule are not extensively documented in public literature, its structural features—namely the 2-aminopyrimidine core, the C5 bromine substituent, and the N-cyclohexyl group—position it as a valuable building block and a candidate for screening in drug discovery programs. The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors, and halogenation at the C5 position often serves to modulate potency and selectivity.

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the physicochemical properties, a robust synthetic and characterization workflow, and outlines a logical, field-proven strategy for investigating its potential as a therapeutic agent, with a primary focus on kinase inhibition and cytotoxic activity.

Section 2: Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental design, from synthesis to biological assays. The key properties of 5-bromo-N-cyclohexylpyrimidin-2-amine are summarized below.

| Property | Value | Source |

| CAS Number | 886366-17-2 | [3] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [3] |

| Molecular Weight | 256.14 g/mol | [3] |

| InChIKey | QRGGKWPYPCIJAD-UHFFFAOYSA-N | [3] |

| Predicted XLogP3 | 3.05670 | [3] |

| Appearance | Typically a solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol | [4] |

Section 3: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of a research chemical are paramount to ensure the validity of any biological data obtained. The following sections provide a proven pathway for obtaining and verifying high-purity 5-bromo-N-cyclohexylpyrimidin-2-amine.

Synthetic Rationale

The most direct and common approach to synthesizing N-substituted 2-aminopyrimidines is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a pyrimidine ring activated with a suitable leaving group (e.g., a halogen) at the 2-position with the desired amine. For this target molecule, reacting 5-bromo-2-chloropyrimidine with cyclohexylamine is a logical and efficient route. The chlorine atom at the C2 position is significantly more labile than the bromine at C5, allowing for selective substitution.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar N-substituted aminopyrimidines.[5][6]

-

Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyrimidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or isopropanol (approx. 5-10 mL per mmol of substrate).

-

Amine Addition : To the stirred solution, add cyclohexylamine (1.1-1.2 eq.). The slight excess of the amine helps drive the reaction to completion. A non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) can also be added to scavenge the HCl byproduct, although the excess amine often serves this purpose.

-

Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

-

Work-up : Upon completion, cool the mixture to room temperature. If a precipitate (amine hydrochloride salt) has formed, it can be filtered off. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Extraction : Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Crude product purity is rarely sufficient for biological testing. The following workflow ensures the identity and purity of the final compound.

-

Purification : The crude solid is best purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system. Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated.

-

Characterization : The identity and purity of the final compound must be confirmed by multiple analytical methods:

-

NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural information by showing the chemical environment of all protons and carbons, confirming the connectivity of the cyclohexyl and bromopyrimidine moieties.[7]

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum, providing strong evidence of its presence.[5][7]

-

FT-IR Spectroscopy : Can be used to identify key functional groups, such as N-H and C=N vibrations.[1]

-

Purity Analysis (HPLC/UPLC) : High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the final purity of the compound, which should ideally be >95% for use in biological assays.

-

Caption: Synthesis, Purification, and Characterization Workflow.

Section 4: Potential Biological Activity and Research Applications

Given the prevalence of the 2-aminopyrimidine scaffold in oncology and immunology, the primary hypothesized application for 5-bromo-N-cyclohexylpyrimidin-2-amine is as a lead structure for the development of kinase inhibitors.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8] The ATP-binding site of kinases provides a well-defined pocket for small-molecule inhibitors.[9] Many successful kinase inhibitors utilize a heterocyclic core, like 2-aminopyrimidine, that forms key hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme.

It is hypothesized that the N-H and one of the pyrimidine nitrogens of 5-bromo-N-cyclohexylpyrimidin-2-amine can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the kinase hinge region. The C5-bromo and N-cyclohexyl substituents would then project into more variable regions of the ATP pocket, where they can be modified to achieve potency and selectivity for a specific kinase target. For instance, various 5-bromopyrimidine derivatives have shown potent inhibitory activity against kinases like ULK1, which is involved in autophagy.[10][11]

Proposed Investigational Cascade

A logical progression for investigating a novel compound like this one involves a tiered screening approach. This cascade efficiently identifies promising compounds while managing resources, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[9][12]

Caption: Tiered Kinase Inhibitor Screening Cascade.

Section 5: Core Investigational Methodologies

The following protocols provide a starting point for evaluating the biological potential of 5-bromo-N-cyclohexylpyrimidin-2-amine.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[13][14]

-

Cell Seeding : Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-